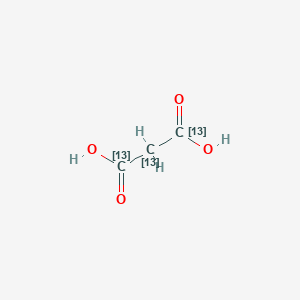

![molecular formula C14H14O2S2 B127315 Bis[4-(hydroxymethyl)phenyl] disulfide CAS No. 7748-20-1](/img/structure/B127315.png)

Bis[4-(hydroxymethyl)phenyl] disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

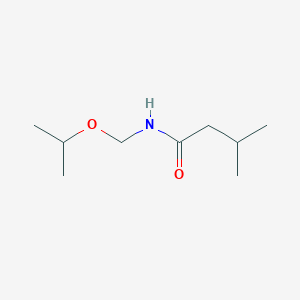

Bis[4-(hydroxymethyl)phenyl] disulfide (BMPD) is a sulfide-containing phenolic compound that has been widely studied in the scientific community due to its various applications. This compound is an important intermediate in the synthesis of other compounds, such as drugs and pharmaceuticals, and has been widely used in various scientific research fields. BMPD has also been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Catalyst-Free Room-Temperature Self-Healing Elastomers

A study by Rekondo et al. (2014) highlights the use of bis(4-aminophenyl) disulfide as a dynamic crosslinker for designing self-healing poly(urea–urethane) elastomers. These elastomers show quantitative healing efficiency at room temperature without any catalyst or external intervention, indicating the potential for creating durable and repairable materials. (Rekondo et al., 2014)

Thermal Polymerization to Yield Poly(arylene sulfides)

Tsuchida et al. (1993) explored the thermal polymerization of diaryl disulfides, including compounds similar to bis[4-(hydroxymethyl)phenyl] disulfide, leading to the formation of high molecular weight poly(thio-1,4-phenyleneoxy-1,4-phenylene) (PPOS). This process results in a high crystalline polymer with significant stability after melting, showcasing the potential for developing new materials with enhanced thermal properties. (Tsuchida et al., 1993)

Odorless Disulfide Derivatives for Chemical Synthesis

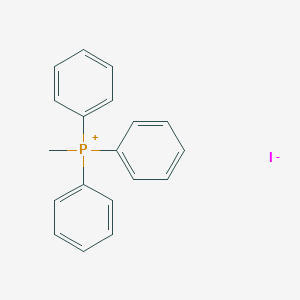

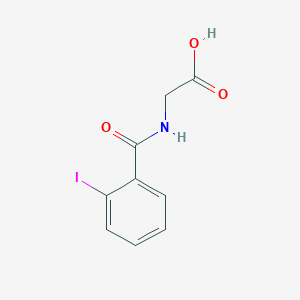

Patra et al. (2005) introduced odorless equivalents of commonly used diphenyl disulfide compounds for chemical synthesis. This development is crucial for improving laboratory safety and environmental health by minimizing exposure to noxious odors in chemical processes. (Patra et al., 2005)

Sulfur Interactions and Hydrogen Bonding in Molecular Conformation

Esparza-Ruiz et al. (2007) conducted syntheses and structural studies on bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives. Their work provides insights into the role of weak sulfur interactions and hydrogen bonds in influencing the conformation of these compounds, which is essential for understanding their reactivity and potential applications in molecular design. (Esparza-Ruiz et al., 2007)

Dynamic Covalent Chemistry under High Pressure

Sobczak et al. (2018) reported the use of high-pressure conditions to facilitate disulfide metathesis reactions without the need for catalysts. This novel approach opens new pathways for chemical synthesis, especially in creating compounds with precise molecular structures under environmentally benign conditions. (Sobczak et al., 2018)

Eigenschaften

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNLQICZFPYKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524202 |

Source

|

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7748-20-1 |

Source

|

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)